molecular formula C14H14N2O B2686874 N-(2-Quinolin-6-ylethyl)prop-2-enamide CAS No. 2361637-93-4

N-(2-Quinolin-6-ylethyl)prop-2-enamide

Cat. No.: B2686874
CAS No.: 2361637-93-4
M. Wt: 226.279
InChI Key: LDFIQICLNYWRCM-UHFFFAOYSA-N
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Description

N-(2-Quinolin-6-ylethyl)prop-2-enamide is an organic compound that features a quinoline moiety linked to a prop-2-enamide group via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Quinolin-6-ylethyl)prop-2-enamide typically involves the reaction of 2-quinolin-6-ylethylamine with acryloyl chloride under basic conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to prevent side reactions and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-Quinolin-6-ylethyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Quinoline amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(2-Quinolin-6-ylethyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-Quinolin-6-ylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA or interact with protein active sites, leading to inhibition of enzymatic activity or modulation of receptor function. The prop-2-enamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A nitrogen-containing heterocyclic compound with various biological activities.

    2-Quinolin-6-ylethylamine: A precursor in the synthesis of N-(2-Quinolin-6-ylethyl)prop-2-enamide.

    Prop-2-enamide: A simple amide used in various chemical reactions.

Uniqueness

This compound is unique due to its combination of a quinoline moiety and a prop-2-enamide group, which imparts specific chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(2-quinolin-6-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-14(17)16-9-7-11-5-6-13-12(10-11)4-3-8-15-13/h2-6,8,10H,1,7,9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFIQICLNYWRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC2=C(C=C1)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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